methyl 4-{[6-oxo-3-phenyl-4-piperidino-1(6H)-pyridazinyl]methyl}benzenecarboxylate
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Overview
Description
“Methyl 4-{[6-oxo-3-phenyl-4-piperidino-1(6H)-pyridazinyl]methyl}benzenecarboxylate” is a chemical compound with diverse applications in scientific research. It possesses intriguing potential for drug discovery and synthesis due to its complex structure and varied properties. It is used as a high-quality reference standard for pharmaceutical testing .
Molecular Structure Analysis
The molecular formula of this compound is C24H25N3O3 . Its molecular weight is 403.4736 . The compound includes a phenyl group, a piperidino group, and a pyridazinyl group . More detailed structural analysis would require advanced spectroscopic techniques such as NMR and X-ray crystallography.Scientific Research Applications
Crystal Structure and Molecular Packing
Methyl 4-{[6-oxo-3-phenyl-4-piperidino-1(6H)-pyridazinyl]methyl}benzenecarboxylate and its derivatives have been the subject of extensive research focusing on their crystal structures and molecular packing. These studies are crucial in understanding the chemical and physical properties of the compound, which can be essential for its application in various scientific fields.
Hydrogen Bonding and Molecular Structure
Research has shown that certain derivatives of this compound form complex hydrogen bond networks. For example, the cyclohexene rings of some derivatives adopt sofa conformations with significant disorders in the carbomethoxy groups. These observations are crucial for understanding the compound's reactivity and potential applications (Kubicki, Bassyouni, & Codding, 2000).
Tautomerism and Stability
Other studies have focused on the tautomerism and stability of related aza heterocycles. These compounds can exist in different forms depending on factors like the environment and have shown varying stability in solutions, affecting their potential uses in different applications (Gubaidullin et al., 2014).
Conformational Analysis
The molecular and crystal structures of certain hydroxy derivatives of hydropyridine, closely related to this compound, were studied to analyze the influence of intramolecular and intermolecular hydrogen bonds on the conformation and packing of molecules in crystals. These derivatives exhibited considerable conformational flexibility, forming an extensive network of hydrogen bonds, which is pivotal for understanding the substance's pharmacological potential (Kuleshova & Khrustalev, 2000).
Potential Pharmacological Properties
The compound and its derivatives have been associated with various pharmacological properties, which are subject to ongoing research.
Cardiotonic Activity
Derivatives of the compound were synthesized and their cardiotonic activities assessed. Some compounds exhibited significant cardiotonic effects, showcasing the potential of these derivatives in developing new therapeutic agents (Wang et al., 2008).
Analgesic and Anti-inflammatory Agents
Some derivatives were found to possess promising analgesic and anti-inflammatory properties, indicating the potential use of these compounds in pain management and inflammation treatment (Gökçe et al., 2005).
Mechanism of Action
Target of Action
The primary target of this compound is MenB , the 1,4-dihydroxyl-2-naphthoyl-CoA synthase in the bacterial menaquinone (MK) biosynthesis pathway . MenB plays a crucial role in the biosynthesis of menaquinone, an essential molecule in bacterial energy metabolism.
Mode of Action
The compound inhibits MenB through the formation of an adduct with coenzyme A (CoA) . This interaction disrupts the normal function of MenB, thereby inhibiting the biosynthesis of menaquinone.
Biochemical Pathways
The inhibition of MenB affects the menaquinone biosynthesis pathway. Menaquinone, also known as vitamin K2, is involved in bacterial energy metabolism and electron transport. By inhibiting its production, the compound disrupts these processes, leading to bacterial growth inhibition .
Result of Action
The result of the compound’s action is the inhibition of bacterial growth. By disrupting the menaquinone biosynthesis pathway, the compound prevents bacteria from carrying out essential metabolic processes, leading to their growth inhibition .
Properties
IUPAC Name |
methyl 4-[(6-oxo-3-phenyl-4-piperidin-1-ylpyridazin-1-yl)methyl]benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O3/c1-30-24(29)20-12-10-18(11-13-20)17-27-22(28)16-21(26-14-6-3-7-15-26)23(25-27)19-8-4-2-5-9-19/h2,4-5,8-13,16H,3,6-7,14-15,17H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVKYNIOWZJCDAI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)CN2C(=O)C=C(C(=N2)C3=CC=CC=C3)N4CCCCC4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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